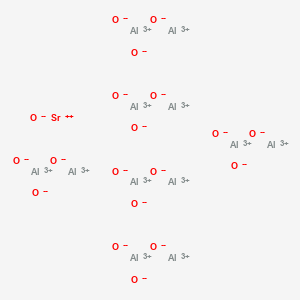
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate” is a chemical compound with the CAS Number: 1227934-69-1 . Its IUPAC name is ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate . The InChI code for this compound is 1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 .
Synthesis Analysis
The synthesis of this compound involves a mixture of ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate and CuBr2 in dry MeCN . The reaction mixture is warmed slowly from 0 °C to room temperature under a nitrogen atmosphere .
Molecular Structure Analysis
The molecular weight of “this compound” is 288.02 . The InChI key for this compound is CNQYPGDMCBJWCI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 288.02 . The compound’s IUPAC name is ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate . The InChI code for this compound is 1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 .
Scientific Research Applications
Synthesis and Reactivity
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is a versatile compound in organic synthesis, serving as a precursor for various (hetero)aryloxazoles. A notable application involves its use in palladium-catalyzed direct (hetero)arylation processes. This methodology enables the regiocontrolled synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles, including the neat synthesis of natural products like balsoxin and texaline. The efficiency of this process underscores the compound's utility in constructing complex oxazole frameworks, highlighting its significance in synthetic organic chemistry (Verrier, Martin, Hoarau, & Marsais, 2008).
Heterocyclic Compound Synthesis
This compound's reactivity is further exploited in the synthesis of functionalized 1,3-oxazoline-2-thiones under solvent-free conditions. The reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate, in the presence of N-methylimidazole, exemplifies a solvent-free approach to generate these oxazoline derivatives. This method represents an efficient strategy for introducing sulfur and nitrogen heteroatoms into organic frameworks, offering potential applications in pharmaceuticals and materials science (Yavari, Hossaini, Souri, & Sabbaghan, 2008).
Michael-like Addition Reactions
The utility of this compound extends to Michael-like addition reactions. As a precursor, it facilitates the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through reactions with secondary amines. This process showcases the compound's role in introducing amino groups, demonstrating its importance in the development of thiazole derivatives with potential biological activity (Boy & Guernon, 2005).
Application in Azo Dye Synthesis
Beyond its applications in organic synthesis, this compound has been utilized in the synthesis of trifluoromethylthiazoles, which serve as intermediates in the production of azo dyes. The compound's reactivity with thiourea under gentle conditions leads to thiazole derivatives that are valuable in the synthesis of azo dyes, highlighting its utility in the development of novel dye molecules with enhanced properties (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).
Versatility in Heterocycle Formation
This compound stands out for its versatility as an intermediate in the synthesis of a wide array of trifluoromethyl heterocycles. Through carbene X-H insertion reactions catalyzed by rhodium(II) or copper(II), this compound is transformed into diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This highlights its significant role in accessing a variety of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science (Honey, Pasceri, Lewis, & Moody, 2012).
Safety and Hazards
The safety data sheet for “Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Properties
IUPAC Name |
ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQYPGDMCBJWCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695131 |
Source


|
| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227934-69-1 |
Source


|
| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(5-Methoxy-1H-benzo[D]imidazol-2-YL)benzene-1,3-diol](/img/structure/B577317.png)








